[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea
Description
[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is a thiourea derivative featuring a dihydropyrazole core substituted with a 3-methylphenyl group at position 1 and a thiourea moiety at position 2. Thiourea derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C11H14N4S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
[1-(3-methylphenyl)pyrazolidin-3-ylidene]thiourea |
InChI |
InChI=1S/C11H14N4S/c1-8-3-2-4-9(7-8)15-6-5-10(14-15)13-11(12)16/h2-4,7H,5-6H2,1H3,(H3,12,13,14,16) |
InChI Key |
GCUIQDKZMGNJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=NC(=S)N)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea typically involves the reaction of 3-methylphenylhydrazine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Enzyme Inhibition: The compound has shown potential as an inhibitor of enzymes such as urease, which is involved in various biological processes.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Industry:
Mechanism of Action
The mechanism of action of [1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be crucial in controlling urease-related pathologies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares core features with several pyrazole-thiourea derivatives. Key comparisons include:
Key Observations :
- Thiourea vs. Carbothioamide : Thioureas (N–C(=S)–N) exhibit stronger hydrogen-bonding capacity than carbothioamides (N–C(=S)–S), which could affect target binding .
- Core Rigidity : The dihydropyrazole in the target compound reduces ring aromaticity compared to fully aromatic pyrazoles (e.g., NNSN-1), possibly altering electronic properties and bioactivity .
Physicochemical Properties
- IR Spectroscopy : Thiourea derivatives typically show N–H stretches at ~3200–3300 cm⁻¹ and C=S stretches at ~1250–1350 cm⁻¹ . The target compound’s spectrum would resemble these features but may show shifts due to the 3-methylphenyl group’s electron-donating effects.
- NMR Data : Aromatic protons in the 3-methylphenyl group would resonate at δ ~6.5–7.5 ppm, similar to compound 6 (δ 7.05–7.91 ppm) . The dihydropyrazole’s CH₂ protons may appear as a multiplet at δ ~4.0–4.5 ppm.
Biological Activity
[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]thiourea is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.
- Molecular Formula : C13H18N4S
- Molecular Weight : 246.37 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Antitumor Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in tumor progression:
- Inhibition of BRAF(V600E) : This mutation is commonly associated with melanoma and other cancers. Pyrazole derivatives have demonstrated promising inhibitory activity against this target.
- Impact on Tubulin Polymerization : A study highlighted that structural variations in pyrazole compounds could modulate their antitumor efficacy through tubulin polymerization inhibition, a critical mechanism in cancer cell division .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects:
- Mechanistic Insights : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This action reduces inflammation in various models, including carrageenan-induced paw edema in rats.
Antimicrobial Activity
The compound shows potential as an antimicrobial agent:
- Broad Spectrum : Research has indicated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituents on the Pyrazole Ring : The presence of specific functional groups can enhance or diminish biological activity. For instance, methyl substitution at the 3-position has been associated with improved potency against certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
